Patent-Derived Origin and Contextual Potency of Ezh2-IN-8
Ezh2-IN-8 is specifically extracted from patent WO2021129629A1 as 'compound 265' . While explicit IC50 values for Ezh2-IN-8 are not reported in the public domain, the patent context is a crucial differentiator. The patent's focus on EZH2 inhibition for treating cancers, particularly T-cell lymphoma [1], positions Ezh2-IN-8 as a tool compound from a specific chemical series with defined structural characteristics (C31H40F2N4O2S, MW 570.74) .
| Evidence Dimension | Chemical Structure and Patent Origin |
|---|---|
| Target Compound Data | Ezh2-IN-8 (WO2021129629A1, compound 265), Formula: C31H40F2N4O2S, MW: 570.74 |
| Comparator Or Baseline | Other EZH2 inhibitors from different patent series (e.g., tazemetostat from WO2011140324A1) |
| Quantified Difference | Not applicable (qualitative differentiation based on structural novelty and patent association) |
| Conditions | Not applicable |
Why This Matters
Procurement based on a specific patent compound ensures experimental consistency with the original discovery work and facilitates patent-specific research on chemical matter.
- [1] Jiangsu Hengrui Medicine Co., Ltd. Use of EZH2 inhibitor in preparing drug for treating T-cell lymphoma. Patent WO2021129629A1. https://www.ipqwery.com View Source
